D-allo-isoleucine methyl ester HCl CAS 118878-53-8 properties
D-allo-isoleucine methyl ester HCl CAS 118878-53-8 properties
Executive Summary
D-allo-isoleucine methyl ester hydrochloride (CAS 118878-53-8) is the methyl ester derivative of the non-proteinogenic amino acid D-allo-isoleucine.[1] Distinguished by its specific (2R, 3S) stereochemistry, this compound serves as a critical chiral building block in the synthesis of complex peptidomimetics and novel antibiotics.
Its primary significance lies in drug discovery , particularly in the total synthesis of Teixobactin analogues (where it occupies position 5) and Aeruginosin 98B . Unlike its natural isomer L-isoleucine, the "allo" configuration induces unique conformational constraints in peptide backbones, enhancing resistance to enzymatic proteolysis and altering receptor binding affinity.
Chemical Profile & Stereochemistry
Identity & Physicochemical Properties
The compound exists as a stable hydrochloride salt, ensuring higher solubility in polar organic solvents (MeOH, DMF) compared to the free zwitterion.
| Property | Specification |
| Chemical Name | D-allo-Isoleucine methyl ester hydrochloride |
| IUPAC Name | Methyl (2R,3S)-2-amino-3-methylpentanoate hydrochloride |
| CAS Number | 118878-53-8 |
| Molecular Formula | C |
| Molecular Weight | 181.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
| Melting Point | 155–170 °C (Decomposition; varies by crystal habit) |
| Chiral Centers | C2 (R), C3 (S) |
Stereochemical Topology
The "allo" designation indicates a diastereomeric relationship to the natural L-isoleucine. While L-isoleucine possesses a (2S, 3S) configuration, D-allo-isoleucine is inverted at the
Figure 1: Stereochemical tree illustrating the relationship between naturally occurring L-Isoleucine and the target D-allo-isomer. The red dashed line represents the synthetic pathway via C2 epimerization.
Synthesis & Production
The synthesis of CAS 118878-53-8 typically proceeds via the esterification of the free acid, D-allo-isoleucine.[1] Because D-allo-isoleucine is not a fermentation product, it is first obtained via the chemical epimerization of L-isoleucine or enzymatic resolution.
Synthesis Workflow
The most robust method for converting the free acid to the methyl ester HCl salt utilizes Trimethylsilyl chloride (TMSCl) in methanol. This method is preferred over the classical Thionyl Chloride (
Figure 2: Synthetic route from commodity L-Isoleucine to the high-value D-allo-Isoleucine Methyl Ester HCl.[1]
Protocol: TMSCl-Mediated Esterification
Objective: Synthesis of D-allo-Ile-OMe·HCl from D-allo-Ile.[1]
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Preparation: Charge a flame-dried round-bottom flask with anhydrous Methanol (10 mL per mmol amino acid).
-
Activation: Cool the solution to 0°C under
atmosphere. Dropwise add Trimethylsilyl chloride (TMSCl) (2.5 equivalents). -
Addition: Add D-allo-Isoleucine (1.0 equivalent) in one portion.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.
-
Work-up: Concentrate the solvent in vacuo to obtain a white solid.
-
Purification: Triturate the solid with cold diethyl ether to remove residual silanes. Filter and dry under high vacuum.
Applications in Drug Development[1][6][7]
Teixobactin Analogues
Teixobactin is a depsipeptide antibiotic effective against Gram-positive bacteria without detectable resistance.[2] The native structure contains D-allo-isoleucine at Position 5 .[2]
-
Function: This residue acts as a hydrophobic anchor, facilitating the molecule's interaction with the bacterial membrane and Lipid II.[2]
-
Analogue Synthesis: Researchers use CAS 118878-53-8 to synthesize "Arg10-Teixobactin" and other stable analogues. The methyl ester protects the C-terminus during the initial coupling phases of solution-phase synthesis or is hydrolyzed for Solid Phase Peptide Synthesis (SPPS) loading.
Conformational Constraints in Peptidomimetics
The (2R, 3S) configuration introduces a "kink" in peptide chains that differs from both L-Ile (2S, 3S) and D-Ile (2R, 3R).
-
-Turn Induction: D-allo residues are potent inducers of
-turns, often used to stabilize bioactive conformations in macrocyclic peptides. -
NMR Probe: The
-proton of D-allo-Ile resonates at a distinct chemical shift compared to L-Ile, allowing it to serve as a stereochemical probe in NMR structural studies of complex proteins.
Experimental Handling & Quality Control
Quality Control Parameters
To ensure the integrity of the stereocenter, the following QC metrics are mandatory:
| Test | Acceptance Criteria | Method |
| Purity (HPLC) | C18 Column, ACN/H2O (+0.1% TFA) | |
| Enantiomeric Excess | Chiral HPLC (e.g., Chiralpak AD-H) | |
| 1H NMR | Conforms to Structure | DMSO-d6; Check |
| Mass Spec | 146.1 [M+H]+ (Free base) | ESI-MS |
Storage & Stability
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.
-
Storage: Store at +2°C to +8°C in a tightly sealed container with desiccant.
-
Stability: Stable for >2 years if protected from moisture. Hydrolysis to the free acid occurs rapidly in basic aqueous media.
References
-
Teixobactin Structure & Analogues: Ling, L. L., et al. (2015). "A new antibiotic kills pathogens without detectable resistance." Nature, 517(7535), 455-459. Link
-
Synthesis of Amino Acid Esters: Li, Z., et al. (2008). "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 13(5), 1111-1119. Link
- Aeruginosin 98B Synthesis: Vierra, K., et al. (2008). "Total Synthesis of Aeruginosin 98B." Organic Letters, 10(15), 3343-3346.
- Stereochemical Analysis: Smith, A. B., et al. (2017). "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry." Organic & Biomolecular Chemistry, 15, 9680-9684.
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D-allo-Isoleucine Properties: BenchChem. "D-ALL-ISOLEUCINE-METHYL ESTER HCL Data Sheet." Link
